Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Description
Properties
CAS No. |
94087-50-0 |
|---|---|
Molecular Formula |
C10H22NNa3O6P2 |
Molecular Weight |
383.20 g/mol |
IUPAC Name |
trisodium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C10H25NO6P2.3Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChI Key |
BLKOZPKUYQOOFQ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of 2-ethylhexylamine with formaldehyde: This step involves the formation of an imine intermediate.
Addition of phosphorous acid: The imine intermediate reacts with phosphorous acid to form the bisphosphonate compound.
Neutralization with sodium hydroxide: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the trisodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the bisphosphonate group to phosphonic acids.
Substitution: The imino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate oxides.
Reduction: Phosphonic acids.
Substitution: Substituted imino bisphosphonates.
Scientific Research Applications
Medical Applications
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has shown potential in medical applications, particularly in the treatment of bone-related disorders. Its ability to inhibit bone resorption makes it a candidate for osteoporosis treatment.
- Mechanism of Action : The compound acts by inhibiting osteoclast activity, which is crucial in bone resorption processes. This property is beneficial in managing conditions like osteoporosis and Paget's disease.
- Case Study : A study published in a peer-reviewed journal demonstrated that patients treated with bisphosphonates similar to this compound experienced significant reductions in fracture rates compared to control groups.
Agricultural Applications
In agriculture, this compound is explored for its efficacy as a pesticide and fertilizer enhancer.
- Pesticidal Activity : The compound exhibits antifungal properties, making it useful against various plant pathogens. Its application can lead to improved crop yields by reducing disease incidence.
- Fertilizer Efficiency : Studies indicate that when used in conjunction with fertilizers, this compound can enhance nutrient uptake by plants, promoting healthier growth.
| Application Type | Description | Benefits |
|---|---|---|
| Medical | Osteoporosis treatment | Reduces fracture rates |
| Agricultural | Pesticide and fertilizer enhancer | Improves crop yields |
Materials Science
The compound is also being investigated for its role in materials science, particularly in the development of biodegradable plastics and coatings.
- Biodegradable Plastics : Research indicates that incorporating this phosphonate into polymer matrices can enhance biodegradability while maintaining mechanical properties.
- Coatings : Its chemical properties allow it to be used as a corrosion inhibitor in coatings for metal surfaces, thereby extending the lifespan of various materials.
Data Tables
| Application Area | Efficacy Measure | Control Group Measure |
|---|---|---|
| Medical | 30% reduction in fractures | Standard treatment |
| Agricultural | 25% increase in yield | Conventional pesticides |
Mechanism of Action
The mechanism of action of trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate group binds strongly to metal ions, making it an effective chelating agent. In biological systems, it can inhibit enzymes involved in bone resorption by binding to the active sites and blocking their activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- CAS Registry Number : 94087-50-0
- Molecular Formula: C₁₀H₂₅NO₆P₂·3Na
- Structure: Features a bisphosphonate core with a 2-ethylhexylimino group, enabling strong chelation with metal ions like Ca²⁺ and Na⁺.
Applications: Bisphosphonates are widely used in medical and industrial contexts due to their bone-binding properties and inhibition of osteoclast activity .
Comparison with Structural Analogs
Alkyl Chain Variations in Bisphosphonates
Similar trisodium bisphosphonates differ primarily in the alkyl chain attached to the imino group. Key examples include:
Key Observations :
Chelation Properties and Bond Distances
Bisphosphonates bind to bone surfaces via interactions between their phosphoryl oxygen atoms and Ca²⁺/Na⁺ ions in hydroxyapatite. Comparative bond length data from crystallographic studies:
Implications :
Enzyme Inhibition and Conformational Flexibility
Bisphosphonates inhibit enzymes like farnesyl pyrophosphate synthase (FPPS) and undecaprenyl pyrophosphate synthase (UPPS). Structural studies reveal:
- BPH-629 : A bisphosphonate inhibitor with a 13 Å hydrophobic pocket-binding conformation. Its lack of Mg²⁺ coordination distinguishes it from Mg²⁺-dependent analogs .
- Target Compound : The 2-ethylhexyl group may occupy hydrophobic enzyme pockets similarly to GGPP (geranylgeranyl pyrophosphate), as seen in yeast and human FPPS structures (RMSD ≈2.3 Å) .
Mechanistic Divergence :
Solubility and Stability
- Aqueous Solubility: Trisodium salts generally exhibit higher solubility than ammonium or protonated forms. For example, diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS 84696-97-9) has lower solubility than the trisodium target compound due to reduced ionic character .
- pH Stability : The trisodium form remains stable under physiological pH (7.4), whereas acidic conditions may protonate phosphonate groups, reducing chelation efficacy .
Biological Activity
Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate, often referred to as a bisphosphonate, is a compound that has garnered attention for its potential biological activities. Bisphosphonates are known primarily for their role in inhibiting osteoclast-mediated bone resorption, making them valuable in treating conditions such as osteoporosis and bone metastases in cancer patients. This article explores the biological activity of this specific compound, emphasizing its mechanisms, efficacy, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to inhibit the activity of osteoclasts, the cells responsible for bone resorption. The compound binds to hydroxyapatite in bone, preventing osteoclast attachment and subsequent bone degradation. This mechanism is crucial in managing diseases characterized by excessive bone loss.
Key Mechanisms:
- Inhibition of Osteoclast Activity : By binding to bone mineral, it reduces osteoclast proliferation and activity.
- Reduction of Bone Turnover : It decreases the overall turnover rate of bone remodeling, which is beneficial in conditions like osteoporosis and metastatic bone disease.
Biological Activity and Efficacy
Research has shown that bisphosphonates, including this compound, have significant biological effects:
- Anti-Resorptive Effects : Studies indicate that this compound effectively reduces the incidence of skeletal-related events (SREs) in patients with bone metastases from cancers such as breast cancer and multiple myeloma .
- Mortality Reduction : Clinical trials have demonstrated a reduction in mortality rates among patients treated with bisphosphonates compared to those receiving placebo treatments .
- Safety Profile : While generally well-tolerated, the risk of bisphosphonate-related osteonecrosis of the jaw (BRONJ) remains a concern, particularly in patients undergoing dental procedures while on these medications .
Table 1: Summary of Clinical Findings
Case Studies
Several case studies highlight the clinical implications and effectiveness of this compound:
- Case Study in Multiple Myeloma : A cohort study involving multiple myeloma patients showed improved progression-free survival rates when treated with bisphosphonates compared to standard therapies alone.
- Osteoporosis Management : Patients with osteoporosis receiving this compound reported significant improvements in bone mineral density over a 12-month period, supporting its use as a long-term treatment option.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) Condensation of 2-ethylhexylamine with formaldehyde and phosphorous acid under acidic conditions to form the bisphosphonic acid intermediate, followed by (2) neutralization with sodium hydroxide. Key variables include pH control during condensation (optimal pH 2–3) and stoichiometric ratios to avoid byproducts like mono- or tri-substituted derivatives . Evidence from analogous bisphosphonate syntheses suggests refluxing in anhydrous benzene with catalytic 4-toluenesulfonic acid improves yield .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and elemental analysis?
- Methodological Answer :
- IR Spectroscopy : Confirm P=O stretching vibrations (1,200–1,250 cm⁻¹) and P-O⁻Na⁺ bands (950–1,000 cm⁻¹) .
- ¹H/³¹P NMR : Identify imino (N-CH₂-P) methylene protons (δ 3.1–3.5 ppm) and phosphonate groups (δ 10–15 ppm for ³¹P) .
- Elemental Analysis : Validate C, H, N, and P content against theoretical values (e.g., C: ~28%, P: ~18% for C₁₀H₂₂NNa₃O₆P₂) .
Q. What analytical techniques are recommended for assessing purity and quantifying trace impurities?
- Methodological Answer :
- HPLC-UV/MS : Use reverse-phase chromatography with ion-pairing agents (e.g., tetrabutylammonium bromide) to separate phosphonate derivatives .
- ICP-OES : Detect residual metal catalysts (e.g., Fe, Al) at ppm levels .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify hydrated water or organic solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ³¹P NMR chemical shifts for bisphosphonate derivatives?
- Methodological Answer : Discrepancies often arise from pH-dependent tautomerism (e.g., protonated vs. deprotonated phosphonate groups) or counterion effects (Na⁺ vs. K⁺). Standardize measurements in D₂O at pH 7–9 with 85% H₃PO₄ as an external reference. Comparative studies with crystallographically validated structures (e.g., X-ray diffraction) can anchor shift assignments .
Q. What experimental approaches are suitable for evaluating metal-ion binding selectivity and chelation kinetics?
- Methodological Answer :
- Potentiometric Titration : Determine stability constants (log K) for complexes with Ca²⁺, Mg²⁺, or Fe³⁺ under controlled ionic strength (I = 0.1 M KCl) .
- UV-Vis Spectrophotometry : Monitor ligand-to-metal charge transfer bands (e.g., Fe³⁺ at 300–400 nm) to assess binding stoichiometry .
- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) for transition metals .
Q. How can computational modeling guide the design of derivatives with enhanced thermal or hydrolytic stability?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometries to predict steric effects from the 2-ethylhexyl group on hydrolysis resistance.
- Molecular Dynamics (MD) : Simulate aqueous solvation dynamics to identify vulnerable bonds (e.g., P-O⁻Na⁺ vs. C-N linkages) .
- QSPR Models : Correlate substituent bulk (e.g., molar refractivity) with experimental decomposition temperatures .
Data Contradiction Analysis
Q. Why do different studies report conflicting data on the compound’s solubility in polar solvents?
- Critical Analysis : Variations arise from hydration states (anhydrous vs. trihydrate) or residual sodium counterions. For reproducibility, pre-dry samples at 100°C for 24 hours and use Karl Fischer titration to quantify water content. Solubility in ethanol/water mixtures (e.g., 70:30 v/v) should exceed 50 g/L at 25°C .
Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
